molecular formula C18H18ClN3O3 B2956521 1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-49-8

1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2956521
CAS No.: 877640-49-8
M. Wt: 359.81
InChI Key: WRMMIUDTUBCUNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The 4-chlorophenyl and 4-methoxyphenyl groups are aromatic rings, the pyrrolidinone group is a five-membered ring with a carbonyl group, and the urea group contains a carbonyl group flanked by two amine groups .

Scientific Research Applications

Corrosion Inhibition

Urea derivatives have been explored for their effectiveness as corrosion inhibitors. A study by Bahrami and Hosseini (2012) found that certain compounds, including urea derivatives, exhibit good performance as inhibitors for mild steel corrosion in acid solutions. These compounds act as mixed-type inhibitors, and their adsorption on the metal surface obeys the Langmuir adsorption isotherm, suggesting their potential in protecting metals from corrosion in industrial applications (Bahrami & Hosseini, 2012).

Electro-Fenton Degradation of Contaminants

The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems was studied, involving compounds similar to the one . These studies underscore the capability of urea derivatives in facilitating the breakdown of environmental pollutants, highlighting their significance in environmental chemistry and pollution control (Sirés et al., 2007).

Nonlinear Optical Properties

Urea derivatives have also been investigated for their nonlinear optical (NLO) properties, which are critical in the development of optical and photonic devices. For instance, Shettigar et al. (2006) reported on the SHG conversion efficiencies and third-order nonlinear optical properties of bis-chalcone derivatives doped in polymer, which are several times that of urea, making them promising materials for optical applications (Shettigar et al., 2006).

Anticancer Activity

The potential anticancer activity of urea derivatives has been explored, with some compounds showing significant antiproliferative effects against various cancer cell lines. This suggests that certain urea derivatives could be promising candidates for the development of new anticancer agents (Feng et al., 2020).

Translation Initiation Inhibition

Urea derivatives have been identified as activators of the eIF2α kinase heme regulated inhibitor, which plays a role in reducing cancer cell proliferation by affecting translation initiation. This opens up potential avenues for the development of targeted anti-cancer therapies (Denoyelle et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without this information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide an analysis of these aspects .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of previous studies. Without this information, it’s difficult to speculate on future directions .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMIUDTUBCUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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